N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide
CAS No.:
Cat. No.: VC14769049
Molecular Formula: C13H17N3O5S
Molecular Weight: 327.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O5S |
|---|---|
| Molecular Weight | 327.36 g/mol |
| IUPAC Name | 2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-hydroxyphenyl)acetamide |
| Standard InChI | InChI=1S/C13H17N3O5S/c17-11-3-1-2-9(6-11)15-12(18)7-14-13(19)16-10-4-5-22(20,21)8-10/h1-3,6,10,17H,4-5,7-8H2,(H,15,18)(H2,14,16,19) |
| Standard InChI Key | QVUDXQZNIYGDON-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC(=CC=C2)O |
Introduction
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide is a complex organic compound with a molecular formula of C13H17N3O5S and a molecular weight of approximately 327.36 g/mol . This compound features a unique structural combination, including a tetrahydrothiophene ring with a dioxido group, a carbamoyl linkage, and a glycinamide core, along with a 3-hydroxyphenyl moiety. These structural elements contribute to its potential biological activity and reactivity.
Synthesis and Chemical Reactions
The synthesis of N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide typically involves multiple steps, including the formation of the carbamoyl linkage and the incorporation of the tetrahydrothiophene and 3-hydroxyphenyl groups. Common reagents used may include coupling agents like carbodiimides or amines for forming amide bonds.
| Synthetic Step | Reagents | Conditions |
|---|---|---|
| Formation of Carbamoyl Linkage | Carbodiimides (e.g., DCC) | Room temperature, DMF or DCM |
| Incorporation of Tetrahydrothiophene | Tetrahydrothiophene derivatives | Basic conditions, e.g., pyridine |
Biological Activity and Potential Applications
Research on compounds with similar structures suggests potential biological activities, including enzyme inhibition and receptor interactions. The presence of the 3-hydroxyphenyl group may enhance interactions with specific biological targets, contributing to therapeutic effects.
| Biological Activity | Potential Application |
|---|---|
| Enzyme Inhibition | Therapeutic agent development |
| Receptor Interactions | Modulation of cellular processes |
Characterization Techniques
Characterization of N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide involves techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm molecular structure |
| IR Spectroscopy | Identify functional groups |
| MS Spectroscopy | Determine molecular weight and purity |
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